Anemarsaponin B
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Overview
Description
Anemarsaponin B is a steroidal saponin derived from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities .
Mechanism of Action
Target of Action
Anemarsaponin B has been found to target several key proteins involved in inflammation and cellular signaling. These include the p65 subunit of NF-κB, IκBα, and proteins in the MAPK pathway such as TAK, p38, JNK, and ERK . These targets play crucial roles in immune response, inflammation, and cellular signaling .
Mode of Action
This compound interacts with its targets to modulate their activity. It inhibits the nuclear translocation of the p65 subunit of NF-κB by blocking the phosphorylation of IκBα . It also reduces the phosphorylation of TAK, p38, JNK, and ERK proteins in the MAPK pathway . These interactions lead to changes in cellular signaling and immune response.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK signaling pathway . By reducing the phosphorylation of key proteins in this pathway, this compound can modulate cellular responses to various stimuli, including inflammation .
Result of Action
This compound has been shown to have anti-inflammatory effects. It reduces the expression and production of pro-inflammatory cytokines, including TNF-α and IL-6 . It also alleviates apoptosis of pancreatic histiocytes in an acute pancreatitis model . These effects suggest that this compound could have potential therapeutic applications in conditions characterized by inflammation and cell death.
Biochemical Analysis
Biochemical Properties
Anemarsaponin B demonstrates capabilities in reducing immune inflammation, making it a promising candidate for acute pancreatitis treatment . It interacts with key biomolecules such as lipase, amylase, TNF-α, IL-1β, IL-6, SOD, and GSH-Px . The nature of these interactions involves the reduction of inflammation and the modulation of the MAPK pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the levels of lipase, amylase, and cytokines, and increasing the levels of SOD and GSH-Px . It also impacts cell signaling pathways, specifically the MAPK pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It reduces the phosphorylation of TAK, p38, JNK, and ERK proteins, as well as the levels of TRAF6 protein . These binding interactions with biomolecules lead to changes in gene expression and enzyme activity, contributing to its anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anemarsaponin B can be isolated from the rhizomes of Anemarrhena asphodeloides. The isolation process typically involves extraction with methanol, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Advances in biotransformation techniques may also offer potential for more efficient production .
Chemical Reactions Analysis
Types of Reactions: Anemarsaponin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds within the steroidal structure.
Substitution: Substitution reactions can occur at the glycosidic linkages.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a model compound for studying steroidal saponins and their chemical properties.
Biology: Anemarsaponin B has shown promise in modulating immune responses and reducing inflammation.
Comparison with Similar Compounds
Anemarsaponin B is part of a family of steroidal saponins, which includes:
- Timosaponin D
- Timosaponin E1
- This compound II
Comparison:
- Timosaponin D and E1: These compounds also exhibit anti-inflammatory and anticancer activities but differ in their glycosidic linkages and specific molecular targets .
- This compound II: Similar in structure to this compound, it has shown comparable biological activities but may differ in potency and specific applications .
This compound stands out due to its unique combination of anti-inflammatory and anticancer properties, making it a valuable compound for further research and potential therapeutic development .
Properties
IUPAC Name |
2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLIYKWVMBBFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.